Levobunolol

Beschreibung

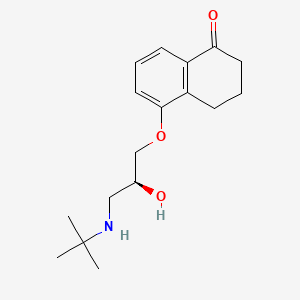

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHBTMCLRNMKHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043833 | |

| Record name | Levobunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.51e-01 g/L | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

47141-42-4 | |

| Record name | Levobunolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=47141-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levobunolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047141424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobunolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOBUNOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6317AOI7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

209-211 °C, 209 - 211 °C | |

| Record name | Levobunolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levobunolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Levobunolol's Mechanism in Lowering Intraocular Pressure: A Technical Guide

Introduction

Levobunolol is a potent, non-selective beta-adrenergic receptor antagonist used topically to manage ocular hypertension and open-angle glaucoma.[1][2][3] Its primary therapeutic effect is the reduction of elevated intraocular pressure (IOP), a major risk factor for glaucomatous optic nerve damage and subsequent vision loss.[4] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which levobunolol achieves this effect, summarizing key quantitative data, experimental methodologies, and the underlying signaling pathways.

Pharmacodynamics: Core Mechanism of Action

The principal mechanism of levobunolol is the reduction of aqueous humor production.[2] This is achieved through its action as a competitive antagonist at beta-adrenergic receptors located in the ciliary body of the eye.

Beta-Adrenergic Receptor Antagonism

Levobunolol is a non-cardioselective beta-blocker, demonstrating potent and equipotent antagonism at both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors. The levo-enantiomer is approximately 60 times more pharmacologically active than its dextro-isomer. In the ciliary body, the tissue responsible for producing aqueous humor, β₂ receptors are the predominant subtype. By blocking these receptors, levobunolol prevents the binding of endogenous catecholamines like epinephrine and norepinephrine. This action is crucial as catecholamine binding normally stimulates aqueous humor formation. Levobunolol does not possess significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (local anesthetic) effects.

Intracellular Signaling Pathway

The stimulation of β₂-adrenergic receptors in the ciliary processes activates a Gs protein-coupled signaling cascade. This cascade leads to the activation of the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels are believed to be the key second messenger signaling for the production of aqueous humor.

Levobunolol disrupts this pathway at its inception. By competitively blocking the β₂ receptor, it prevents catecholamine-induced activation of adenylyl cyclase, thereby suppressing the increase in intracellular cAMP concentrations. This reduction in cAMP signaling is the primary molecular mechanism leading to a decrease in the rate of aqueous humor secretion by the ciliary epithelium.

Effect on Aqueous Humor Dynamics

The net effect of levobunolol's pharmacodynamic action is a significant alteration in aqueous humor dynamics, primarily by reducing its formation rate. Unlike miotics, levobunolol has little to no effect on pupil size or accommodation.

Reduction of Aqueous Humor Production

Fluorophotometric studies have confirmed that the predominant effect of levobunolol is the suppression of aqueous humor formation. The onset of IOP reduction can be detected within one hour of topical administration, with the maximum effect occurring between two and six hours. A single dose can maintain a significant reduction in IOP for up to 24 hours.

Effect on Outflow Facility

Levobunolol does not appear to have a clinically significant effect on the facility of aqueous humor outflow through the trabecular meshwork. Some studies suggest a secondary action may involve a minor increase in uveoscleral outflow, but the primary mechanism remains the reduction of aqueous inflow.

Pharmacokinetics and Metabolism

Following topical administration, levobunolol rapidly penetrates the cornea and is distributed throughout ocular tissues, including the ciliary body and aqueous humor. In the eye's tissues, it is metabolized to dihydrolevobunolol. This metabolite is equipotent to the parent drug in its beta-blocking activity, contributing to the sustained duration of action. Although systemic absorption can occur via the nasal mucosa, it is generally minimal.

Quantitative Data on Efficacy

Clinical studies have consistently demonstrated the efficacy of levobunolol in lowering IOP. The magnitude of reduction is dose-dependent and comparable to other non-selective beta-blockers like timolol.

Table 1: Summary of Clinical Efficacy of Levobunolol

| Study Reference | Drug Concentration | Baseline IOP (mmHg) | Mean IOP Reduction | Percentage Reduction | Study Duration |

| DrugBank Online | N/A | Elevated | N/A | ~25-40% | N/A |

| Bensinger et al., 1985 | 0.5% & 1.0% | N/A | ~9.0 mmHg | N/A | 3 Months |

| The Levobunolol Study Group, 1989 | 0.5% | N/A | 7.1 mmHg | N/A | 4 Years |

| The Levobunolol Study Group, 1989 | 1.0% | N/A | 7.2 mmHg | N/A | 4 Years |

| Long et al., 1988 | 0.25% | ~25 mmHg | 6.2 mmHg | ~24.8% | 3 Months |

| Long et al., 1988 | 0.5% | ~25 mmHg | 6.0 mmHg | ~24.0% | 3 Months |

| FDA Label | 0.5% (once daily) | N/A | 7.0 mmHg | N/A | 3 Months |

| FDA Label | 0.5% (twice daily) | N/A | 7-8 mmHg | N/A | ~2 Years |

Table 2: Receptor Binding Affinity of Levobunolol

| Receptor Subtype | Ligand | Preparation | KD (nmol/l) | Temperature | Reference |

| Beta-Adrenoceptors | ³H-DHA | Rat Lung Homogenates | 0.8 | 20°C | DrugBank (citing Arzneimittelforschung 1984) |

| Beta-Adrenoceptors | ³H-DHA | Rat Lung Homogenates | 2.1 | 37°C | DrugBank (citing Arzneimittelforschung 1984) |

| KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates higher affinity. ³H-DHA (³H-dihydroalprenolol) is a radiolabeled non-selective beta-antagonist used to label receptors. |

Key Experimental Protocols

The elucidation of levobunolol's mechanism relies on specific experimental techniques to measure aqueous humor dynamics.

Protocol: Measurement of Aqueous Humor Flow by Fluorophotometry

This non-invasive method is used to determine the rate of aqueous humor production.

Objective: To quantify the rate of aqueous humor flow into the anterior chamber by measuring the clearance of a topically applied fluorescent tracer.

Methodology:

-

Baseline Measurement: A baseline scan of the cornea and anterior chamber is performed using a scanning ocular fluorophotometer to measure background fluorescence.

-

Tracer Administration: A precise volume of sodium fluorescein (e.g., 2% solution) is administered topically to the ocular surface of the subject (human or animal model).

-

Tracer Distribution Phase: The subject remains in a sitting position for a period of several hours (e.g., 6-8 hours) to allow the fluorescein to penetrate the cornea and achieve a relatively uniform concentration in the anterior chamber.

-

Fluorophotometric Scanning: At regular intervals, the fluorophotometer is used to scan the central cornea and anterior chamber. This measures the concentration of fluorescein in both compartments.

-

Data Analysis: The rate of decrease in fluorescein concentration in the anterior chamber over time is calculated. This clearance rate, corrected for corneal volume and fluorescein loss through diffusion, is used to calculate the aqueous humor flow rate (typically expressed in µL/min). The modified Goldmann equation can be utilized in conjunction with other measurements like IOP and episcleral venous pressure to derive flow values.

Protocol: Beta-Adrenoceptor Binding Assay

Radioligand binding assays are used to determine the affinity and selectivity of drugs like levobunolol for their target receptors.

Objective: To determine the dissociation constant (KD) of levobunolol for β₁ and β₂-adrenergic receptors.

Methodology:

-

Tissue Preparation: A tissue source rich in beta-receptors (e.g., rat or rabbit lung homogenates, or cells expressing human β₁ or β₂ receptors) is prepared. The tissue is homogenized and centrifuged to create a membrane preparation containing the receptors.

-

Incubation: The membrane preparation is incubated in a buffer solution containing:

-

A fixed concentration of a radiolabeled beta-antagonist (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol). This ligand "tags" the receptors.

-

Varying concentrations of unlabeled levobunolol (the "competitor").

-

-

Equilibrium: The mixture is incubated at a specific temperature (e.g., 20°C or 37°C) for a duration sufficient to reach binding equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of levobunolol. A competition curve is generated, from which the IC₅₀ (the concentration of levobunolol that inhibits 50% of specific radioligand binding) is determined. The KD value for levobunolol is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion

The primary mechanism of action for levobunolol in reducing intraocular pressure is its function as a non-selective beta-adrenergic receptor antagonist in the ciliary body. By blocking β₂ receptors, it inhibits the catecholamine-stimulated adenylyl cyclase pathway, leading to decreased intracellular cAMP levels and a subsequent reduction in the rate of aqueous humor production. This well-defined mechanism, supported by extensive clinical data demonstrating significant and sustained IOP reduction, establishes levobunolol as a cornerstone therapy in the management of glaucoma and ocular hypertension.

References

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-enantiomer of Bunolol Hydrochloride (Levobunolol Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the (S)-enantiomer of bunolol hydrochloride, known as levobunolol hydrochloride. Levobunolol is a non-selective β-adrenergic receptor antagonist primarily used in the treatment of glaucoma to reduce intraocular pressure.[1] The pharmacological activity of bunolol resides almost exclusively in the (S)-enantiomer, making stereoselective synthesis and chiral purity analysis critical aspects of its production and quality control. This document details a high-yield, enantioselective synthetic route, comprehensive characterization methodologies, and an overview of its mechanism of action.

Synthesis of (S)-Bunolol Hydrochloride

The synthesis of (S)-bunolol hydrochloride can be efficiently achieved through a two-step process commencing with the preparation of the key intermediate, 5-hydroxy-1-tetralone, followed by a stereospecific reaction with (S)-1-tert-butyl-epoxy methylamine and subsequent acidification. This method offers high regioselectivity and optical purity.[2]

Synthesis of 5-hydroxy-1-tetralone

The precursor, 5-hydroxy-1-tetralone, is synthesized via the catalytic reduction of 1,5-dihydroxynaphthalene.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 1,5-dihydroxynaphthalene in an alcohol-water solvent (e.g., isopropanol/water), add a palladium-based catalyst (e.g., 5% palladium on carbon).[3]

-

Reduction: The reaction mixture is subjected to hydrogenation. High yields of a pure product are obtained under relatively mild conditions.[3]

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield crude 5-hydroxy-1-tetralone. The product can be further purified by recrystallization.

Synthesis of (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone

This step involves the key stereospecific reaction to introduce the chiral side chain.

Experimental Protocol:

-

Reaction Mixture: In a suitable solvent, combine 5-hydroxy-1-tetralone, (S)-1-tert-butyl-epoxy methylamine, and an alkaline agent. The molar ratio of 5-hydroxy-1-tetralone to (S)-1-tert-butyl-epoxy methylamine to the alkaline agent is approximately 1:1:2.

-

Substitution Reaction: The reaction is carried out at a temperature between 20-90°C for a duration of 3-12 hours.

-

Isolation: Upon completion, the reaction mixture is worked up to isolate the crude (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone.

Formation of (S)-Bunolol Hydrochloride

The final step is the acidification of the synthesized base to form the hydrochloride salt.

Experimental Protocol:

-

Acidification: The crude (S)-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone is dissolved in a suitable organic solvent and treated with hydrochloric acid.

-

Crystallization and Isolation: The resulting precipitate of (S)-bunolol hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum. This method has been reported to produce (S)-bunolol hydrochloride with a yield of 87.3% and an enantiomeric excess (ee) of over 99%.

Characterization of (S)-Bunolol Hydrochloride

A thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-bunolol hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity and enantiomeric excess of (S)-bunolol hydrochloride.

Experimental Protocol for Purity Analysis (USP Method):

-

Mobile Phase: A mixture of a suitable buffer (e.g., sodium 1-heptanesulfonate in water with glacial acetic acid) and methanol.

-

Column: A C18 column (L1 packing).

-

Detector: UV at 254 nm.

-

Flow Rate: Approximately 1.5 mL/min.

-

Standard Preparation: A solution of USP Levobunolol Hydrochloride RS of known concentration.

-

Assay Preparation: A solution of the synthesized (S)-bunolol hydrochloride.

-

Procedure: Inject equal volumes of the Standard and Assay preparations into the chromatograph and compare the peak areas.

Experimental Protocol for Enantiomeric Purity Analysis:

-

Column: A chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 95:5:0.1 v/v/v).

-

Detector: UV at 220 nm.

-

Flow Rate: 1.0 mL/min.

-

Procedure: The separation of the (S)- and (R)-enantiomers is achieved due to their differential interaction with the chiral stationary phase. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of (S)-bunolol hydrochloride.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tetralone ring system, the protons of the propanolamine side chain, and the tert-butyl group. The chemical shifts and coupling constants provide detailed structural information.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts of the carbons in the chiral side chain can be compared to literature values for similar beta-blockers to support the structural assignment.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule.

-

Technique: Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like bunolol hydrochloride.

-

Expected Molecular Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

-

Fragmentation Pattern: Collision-induced dissociation (CID) will lead to characteristic fragment ions, which can be used to confirm the structure. Common fragmentation pathways for beta-blockers include cleavage of the propanolamine side chain.

Physicochemical Characterization

-

Melting Point: The melting point of the synthesized compound should be determined and compared to the literature value for levobunolol hydrochloride.

-

Specific Rotation: The optical rotation of a solution of the synthesized (S)-bunolol hydrochloride should be measured to confirm its enantiomeric identity.

Data Presentation

| Parameter | Value | Reference |

| Synthesis | ||

| Yield | 87.3% | |

| Enantiomeric Excess (ee) | >99% | |

| Physicochemical Properties | ||

| Molecular Formula | C₁₇H₂₆ClNO₃ | |

| Molecular Weight | 327.85 g/mol | |

| Melting Point | 206-211 °C | |

| Specific Rotation ([α]D) | -19° to -20° (c=3 in methanol) | |

| HPLC (Purity) | ||

| Column | C18 (L1 packing) | |

| Mobile Phase | Sodium 1-heptanesulfonate buffer/Methanol | |

| Detection | UV at 254 nm | |

| Chiral HPLC (Enantiomeric Purity) | ||

| Column | Chiralcel OD-H | |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (95:5:0.1) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 220 nm | |

| Spectroscopy | ||

| ¹H NMR (DMSO-d₆, δ ppm) | Characteristic peaks for aromatic, aliphatic, and tert-butyl protons | |

| ¹³C NMR (DMSO-d₆, δ ppm) | Characteristic peaks for all carbon atoms | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 292.2 (for free base) |

Mechanism of Action and Signaling Pathway

(S)-bunolol hydrochloride is a non-selective β-adrenergic antagonist, meaning it blocks both β₁ and β₂ adrenergic receptors. The primary therapeutic effect in glaucoma is the reduction of intraocular pressure, which is believed to be achieved by decreasing the production of aqueous humor.

The β-adrenergic signaling pathway is a classic G-protein coupled receptor (GPCR) cascade:

-

Ligand Binding: Endogenous catecholamines (epinephrine and norepinephrine) bind to the β-adrenergic receptor.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to a cellular response. In the ciliary body of the eye, this pathway is thought to stimulate aqueous humor production.

(S)-bunolol hydrochloride acts as a competitive antagonist at the β-adrenergic receptor, preventing the binding of endogenous catecholamines and thereby inhibiting this signaling cascade and reducing aqueous humor production.

Visualizations

Synthesis Workflow

Caption: Synthetic route to (S)-Bunolol Hydrochloride.

Beta-Adrenergic Receptor Signaling Pathway

Caption: Mechanism of action of (S)-Bunolol HCl.

References

Levobunolol Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol hydrochloride, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and ocular hypertension. Its efficacy in reducing intraocular pressure (IOP) is primarily attributed to its ability to decrease the production of aqueous humor. This technical guide provides an in-depth overview of the chemical and physical properties of levobunolol hydrochloride, its mechanism of action, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and ophthalmic pharmacology.

Chemical and Physical Properties

Levobunolol hydrochloride is the hydrochloride salt of the levo-isomer of bunolol.[1] It is a white to off-white crystalline powder.[2] The quantitative chemical and physical properties of levobunolol hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Name | (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride | [3][4] |

| Molecular Formula | C₁₇H₂₆ClNO₃ | [3] |

| Molecular Weight | 327.85 g/mol | |

| Melting Point | 209-211 °C | |

| Solubility | Water: > 300 mg/mL (at 25°C) Methanol: Soluble Ethanol: 24 mg/mL (at 25°C), slightly soluble | |

| pKa | Approximately 9.32 | |

| Appearance | Fine, white to off-white crystalline powder | |

| Odor | Odorless | |

| Taste | Bitter |

Mechanism of Action: Beta-Adrenergic Blockade

Levobunolol hydrochloride is a non-cardioselective beta-adrenoceptor blocking agent, meaning it is equipotent at both beta-1 and beta-2 adrenergic receptors. Its primary therapeutic effect in the eye is the reduction of intraocular pressure. This is achieved through the blockade of beta-adrenergic receptors, predominantly beta-2 receptors, located on the ciliary epithelium of the eye.

The binding of catecholamines, such as epinephrine and norepinephrine, to these receptors normally stimulates the production of aqueous humor. By antagonizing these receptors, levobunolol hydrochloride effectively reduces the rate of aqueous humor formation, thereby lowering intraocular pressure.

Signaling Pathway

The mechanism of action involves the G-protein coupled receptor (GPCR) signaling cascade. The following diagram illustrates the simplified signaling pathway inhibited by levobunolol hydrochloride.

Caption: Beta-adrenergic receptor signaling pathway and its inhibition by Levobunolol HCl.

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical properties of levobunolol hydrochloride.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the levobunolol hydrochloride sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a medium rate until the temperature is about 20°C below the expected melting point (approximately 209-211°C).

-

Decrease the heating rate to approximately 1°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the entire sample has completely melted (the end of the melting range).

-

-

Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Determination of Solubility

Principle: Solubility is determined by creating a saturated solution of the compound in a specific solvent at a controlled temperature and then measuring the concentration of the dissolved solute.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

Procedure (Shake-Flask Method):

-

Sample Preparation: Add an excess amount of levobunolol hydrochloride to a vial containing a known volume of the solvent (e.g., distilled water, methanol, ethanol). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid from the supernatant.

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of levobunolol hydrochloride in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry (at a predetermined λmax) or HPLC.

-

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of levobunolol hydrochloride in the specific solvent at the tested temperature.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the compound with a standard acid or base and monitoring the pH change. The pKa corresponds to the pH at the half-equivalence point.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

Procedure:

-

Solution Preparation: Accurately weigh a known amount of levobunolol hydrochloride and dissolve it in a known volume of purified water to prepare a solution of a specific concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration:

-

Begin stirring the solution.

-

Slowly add a standardized solution of NaOH from the burette in small, known increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pH at the point where half of the volume of titrant required to reach the equivalence point has been added is equal to the pKa of the compound.

-

Experimental Workflow for Efficacy Assessment

The following diagram outlines a typical experimental workflow for assessing the intraocular pressure-lowering efficacy of a beta-blocker like levobunolol hydrochloride in an animal model of glaucoma.

Caption: Workflow for evaluating the IOP-lowering effect of Levobunolol HCl in an animal model.

References

In Vitro Binding Affinity of Levobunolol to Beta-1 and Beta-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Levobunolol to beta-1 (β1) and beta-2 (β2) adrenergic receptors. Levobunolol is a non-selective beta-adrenergic antagonist used primarily in the management of glaucoma and ocular hypertension.[1][2][3] Its therapeutic effect is achieved by blocking beta-2 receptors in the ciliary body, which reduces the production of aqueous humor and consequently lowers intraocular pressure.[1] Understanding its binding characteristics at both β1 and β2 receptors is crucial for a complete pharmacological profile.

Quantitative Binding Affinity Data

The in vitro binding affinity of Levobunolol for β1 and β2 adrenergic receptors has been determined in various studies, typically through radioligand binding assays. The data consistently demonstrates that Levobunolol is a potent, non-selective beta-blocker, exhibiting high affinity for both receptor subtypes.[4]

| Ligand | Receptor Subtype | Preparation | Binding Parameter | Value (nM) | Reference |

| Levobunolol | Beta-1 | Guinea Pig Heart | IC50 | 42 ± 15 | |

| Levobunolol | Beta-2 | Guinea Pig Lung | IC50 | 0.3 ± 0.2 | |

| Levobunolol | Beta-1 | Not Specified | Ki | 0.39 | |

| Levobunolol | Beta-2 | Not Specified | Ki | 0.36 | |

| Levobunolol | Beta-1 | Recombinant Human | pKi | 8.40 | |

| Levobunolol | Beta-2 | Recombinant Human | pKi | 9.26 |

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition. pKi is the negative logarithm of the Ki value.

Experimental Protocols

The determination of the binding affinity of Levobunolol to beta-adrenergic receptors is primarily achieved through competitive radioligand binding assays. These assays are considered the gold standard for quantifying receptor-ligand interactions.

Membrane Preparation

A crucial first step is the preparation of cell membranes containing the target receptors. This can be from tissues endogenously expressing the receptors (e.g., guinea pig heart for β1, guinea pig lung for β2) or from cell lines recombinantly expressing human β1 and β2 receptors.

General Protocol for Tissue Membrane Preparation:

-

Homogenization: Tissues are minced and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g) to remove large debris.

-

Pelleting Membranes: The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation is repeated to wash the membranes.

-

Final Resuspension and Storage: The final pellet is resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.

Radioligand Displacement Assay

This assay measures the ability of an unlabeled ligand (Levobunolol) to compete with a radiolabeled ligand for binding to the beta-adrenergic receptors in the prepared membranes.

Key Components:

-

Radioligand: A high-affinity radiolabeled antagonist for beta-adrenergic receptors is used. Common choices include:

-

[³H]-CGP12177

-

[¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-ICYP)

-

[³H]-Dihydroalprenolol (DHA)

-

-

Competing Ligand: Levobunolol at various concentrations.

-

Membrane Preparation: Containing either β1 or β2 adrenergic receptors.

-

Incubation Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 12 mM MgCl2, 2 mM EDTA, pH 7.4).

General Protocol:

-

Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Levobunolol. The incubation is carried out at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand must be separated from the free radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C). The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

-

Data Analysis: The data is analyzed to determine the IC50 value of Levobunolol. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Visualizations

Signaling Pathway of Beta-Adrenergic Receptors

Caption: Beta-adrenergic receptor signaling pathway upon agonist and antagonist binding.

Experimental Workflow for Radioligand Displacement Assay

Caption: General workflow for a radioligand displacement assay.

References

- 1. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. [125I]-Iodocyanopindolol Binding. [bio-protocol.org]

- 4. Binding of the hydrophilic beta-adrenergic antagonist [3H]CGP-12177 to cardiac tissue slices: characterization and ontogenetic studies in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Levobunolol and its Active Metabolite, Dihydrolevobunolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levobunolol is a potent, non-selective β-adrenergic receptor antagonist utilized primarily in the topical treatment of glaucoma and ocular hypertension. Its therapeutic effect, the reduction of intraocular pressure (IOP), is principally mediated by decreasing the production of aqueous humor.[1] Following ocular administration, levobunolol is rapidly metabolized to dihydrolevobunolol, an active metabolite that exhibits a pharmacological potency equivalent to the parent compound.[2] This guide provides a comprehensive overview of the pharmacological, pharmacokinetic, and metabolic profiles of levobunolol and dihydrolevobunolol, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacodynamics

Mechanism of Action

Levobunolol and its active metabolite, dihydrolevobunolol, are non-cardioselective β-adrenergic antagonists, demonstrating equipotent affinity for both β1 and β2 receptors.[1][3] The primary site of action in the eye is the ciliary body, which is rich in β2-adrenergic receptors that regulate the production of aqueous humor. By blocking these receptors, levobunolol and dihydrolevobunolol inhibit the downstream signaling cascade, leading to a reduction in aqueous humor secretion and consequently, a decrease in intraocular pressure. Levobunolol does not possess significant local anesthetic (membrane-stabilizing) properties or intrinsic sympathomimetic activity. The levo-enantiomer, levobunolol, is over 60 times more potent in its β-blocking activity than its dextro-isomer.

Receptor Binding Affinities

| Compound | Receptor | Species | Tissue | K_d (nmol/L) |

| Levobunolol | β-adrenergic (non-selective) | Rat | Lung Homogenate | 0.8 (at 20°C) |

| Levobunolol | β-adrenergic (non-selective) | Rat | Lung Homogenate | 2.1 (at 37°C) |

| Dihydrolevobunolol | β-adrenergic (non-selective) | Rat | Lung Homogenate | Similar to Levobunolol |

Data compiled from publicly available scientific literature.

Signaling Pathway

The binding of levobunolol or dihydrolevobunolol to β-adrenergic receptors in the ciliary epithelium antagonizes the binding of endogenous catecholamines like epinephrine and norepinephrine. This blocks the activation of adenylyl cyclase, thereby preventing the conversion of ATP to cyclic AMP (cAMP). The subsequent reduction in intracellular cAMP levels leads to decreased aqueous humor production.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following topical administration to the eye, levobunolol rapidly penetrates the cornea and enters the aqueous humor. Systemic absorption also occurs. The onset of action in reducing IOP is within one hour, with the maximum effect observed between two and six hours. A significant reduction in IOP can be maintained for up to 24 hours.

The primary metabolic pathway for levobunolol is the reduction of its ketone moiety to form dihydrolevobunolol. This biotransformation is catalyzed by carbonyl reductases present in ocular tissues and the liver. Dihydrolevobunolol is an active metabolite with β-blocking activity equivalent to the parent drug. Levobunolol and its metabolites are primarily excreted via the kidneys.

Pharmacokinetic Parameters

Human Pharmacokinetics (after ocular administration)

| Parameter | Levobunolol (0.5% solution) | Dihydrolevobunolol |

| Plasma Concentration | 0.1 - 0.3 ng/mL | Data not available |

| Half-life (t½) | ~6 hours | ~7 hours |

Data is limited due to low systemic absorption from ocular administration.

Rabbit Pharmacokinetics (after a single topical dose)

| Parameter | Levobunolol | Dihydrolevobunolol |

| Cmax (Aqueous Humor) | 4 µg/mL | Data not available |

| Tmax (Aqueous Humor) | 15 minutes | 45 minutes |

| Bioavailability (Ocular) | 2.5% | 4.7% (formed from Levobunolol) |

| Bioavailability (Systemic) | 46% | 12% (formed from Levobunolol) |

Data compiled from publicly available scientific literature.

Metabolic Pathway

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of levobunolol and dihydrolevobunolol for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Human recombinant cells expressing either β1 or β2-adrenergic receptors are cultured and harvested. The cells are lysed, and the cell membranes are isolated by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled competitor (levobunolol or dihydrolevobunolol).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Measurement of Aqueous Humor Dynamics

Objective: To evaluate the effect of levobunolol and dihydrolevobunolol on aqueous humor formation.

Methodology (Fluorophotometry):

-

Animal Model: New Zealand white rabbits are commonly used.

-

Baseline Measurement: A fluorescent tracer (e.g., sodium fluorescein) is administered topically to the cornea. After a set period, the concentration of fluorescein in the anterior chamber is measured using a scanning ocular fluorophotometer.

-

Drug Administration: A solution of levobunolol or dihydrolevobunolol is administered topically to one eye, with the contralateral eye serving as a control.

-

Post-Treatment Measurement: The fluorescein tracer is administered again, and the rate of its disappearance from the anterior chamber is measured over time.

-

Data Analysis: The rate of aqueous humor flow is calculated based on the dilution of the fluorescent tracer. A decrease in the rate of fluorescein clearance in the treated eye compared to the control indicates a reduction in aqueous humor formation.

Conclusion

Levobunolol is a well-established, non-selective β-adrenergic antagonist that effectively lowers intraocular pressure. Its pharmacological activity is shared by its principal and equipotent metabolite, dihydrolevobunolol. The primary mechanism of action involves the blockade of β-adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production. While comprehensive human pharmacokinetic and receptor binding data following ocular administration are limited in the public domain, the available information underscores its clinical efficacy and provides a solid foundation for further research and development in the field of ophthalmic therapeutics.

References

An In-depth Technical Guide to the Degradation Pathways and Byproduct Identification of Levobunolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol, a non-selective beta-adrenergic receptor antagonist, is a cornerstone in the management of glaucoma and ocular hypertension. Ensuring its stability, efficacy, and safety throughout its lifecycle necessitates a comprehensive understanding of its degradation pathways and the identification of potential byproducts. This technical guide provides a detailed exploration of the known metabolic degradation of levobunolol and proposes potential degradation pathways under forced stress conditions, including hydrolysis, oxidation, and photolysis, based on its chemical structure and studies of analogous compounds. Furthermore, this document outlines detailed experimental protocols for conducting forced degradation studies and for the development of a stability-indicating analytical method. All quantitative data from cited studies are summarized in structured tables, and logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate comprehension.

Introduction

Levobunolol hydrochloride is the levo-isomer of bunolol and is chemically described as (-)-5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydro-1(2H)-naphthalenone hydrochloride.[1] Its efficacy in reducing intraocular pressure is well-established.[2] However, like all pharmaceutical compounds, levobunolol is susceptible to degradation, which can be initiated by various factors such as pH, temperature, light, and oxidizing agents. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Therefore, a thorough investigation of its degradation profile is a critical component of drug development and quality control.

Forced degradation studies, also known as stress testing, are essential for identifying the likely degradation products of a drug substance.[3][4] These studies help in developing and validating stability-indicating analytical methods, elucidating degradation mechanisms, and establishing the intrinsic stability of the molecule.[4] This guide synthesizes the available information on levobunolol's metabolism and provides a predictive overview of its behavior under forced degradation conditions.

Metabolic Degradation of Levobunolol

The primary metabolic pathway of levobunolol in ocular and hepatic tissues is the reduction of its ketone group to form the active metabolite, dihydrolevobunolol. This biotransformation is a significant aspect of levobunolol's pharmacology as dihydrolevobunolol is equipotent to the parent drug.

A comprehensive in vitro study identified sixteen metabolites of levobunolol in rat, rabbit, and human ocular and liver S9 fractions. Notably, eleven of these metabolites had not been previously reported, and six were identified as novel human ocular metabolites. This research highlights that levobunolol metabolism can occur via non-cytochrome P450 pathways, including the formation of a direct acetyl conjugate.

Identified Metabolic Byproducts

The following table summarizes the key metabolic byproducts of levobunolol identified in in-vitro studies.

| Metabolite ID | Proposed Biotransformation | Species/Tissue | Reference |

| Dihydrolevobunolol | Reduction of ketone | Human, Rabbit, Rat / Ocular, Liver | |

| Acetyl conjugate | Direct acetylation | Human, Rabbit, Rat / Ocular, Liver | |

| Multiple Metabolites | Various (Oxidation, etc.) | Human, Rabbit, Rat / Ocular, Liver |

Proposed Forced Degradation Pathways of Levobunolol

While specific studies on the forced degradation of levobunolol are not extensively available in the public domain, its chemical structure allows for the prediction of its degradation under various stress conditions. Levobunolol possesses several functional groups susceptible to degradation: a secondary alcohol, a secondary amine, an ether linkage, and a ketone within a tetralone ring system.

Caption: Proposed major degradation pathways for levobunolol.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under acidic and basic conditions, the ether linkage in the phenoxypropanolamine side chain of levobunolol is a likely site for hydrolysis. This would lead to the cleavage of the side chain from the tetralone ring system.

Potential Byproducts:

-

5-hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

1-(tert-butylamino)-3-chloropropane-2-ol (under acidic conditions with HCl) or 1-(tert-butylamino)propane-2,3-diol (under aqueous conditions)

Oxidative Degradation

The secondary amine and the secondary alcohol in the side chain are susceptible to oxidation.

Potential Byproducts:

-

N-oxide derivative: Oxidation of the tertiary amine.

-

N-dealkylation products: Cleavage of the tert-butyl group.

-

Oxidation of the secondary alcohol: Formation of a ketone.

Photolytic Degradation

The naphthalenone chromophore in levobunolol suggests a susceptibility to photodegradation. Studies on propranolol, which also contains a naphthalene ring system, have shown that photodegradation can lead to the formation of various products, including cleavage of the side chain and modifications to the aromatic ring.

Potential Byproducts:

-

Products resulting from N-dealkylation.

-

Products from the cleavage of the ether bond.

-

Further degradation products of the tetralone ring.

Thermal Degradation

Thermal stress is expected to accelerate the hydrolytic and oxidative degradation pathways. The specific byproducts would likely be similar to those formed under those respective conditions, but potentially in different proportions.

Experimental Protocols for Forced Degradation Studies

The following protocols are proposed for conducting forced degradation studies on levobunolol based on general ICH guidelines.

Caption: General workflow for forced degradation studies.

General Preparations

-

Drug Substance Solution: Prepare a stock solution of levobunolol hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

-

Control Sample: A solution of levobunolol hydrochloride stored at 5°C in the dark.

-

Blank Solutions: Subject the solvent without the drug substance to the same stress conditions.

Acid Hydrolysis

-

To 5 mL of the stock solution, add 5 mL of 0.1 M hydrochloric acid.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to a final concentration suitable for analysis.

Base Hydrolysis

-

To 5 mL of the stock solution, add 5 mL of 0.1 M sodium hydroxide.

-

Incubate the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to a final concentration suitable for analysis.

Oxidative Degradation

-

To 5 mL of the stock solution, add 5 mL of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Dilute to a final concentration suitable for analysis.

Thermal Degradation

-

Transfer the solid drug substance to a thermostable container.

-

Expose the solid to a dry heat of 80°C for 48 hours.

-

For solution state, incubate the stock solution at 80°C for 48 hours.

-

Prepare a solution of the heat-stressed solid or dilute the stressed solution for analysis.

Photolytic Degradation

-

Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Prepare a solution of the photo-stressed solid or dilute the stressed solution for analysis.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying levobunolol from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV and mass spectrometry (MS) detection is recommended.

References

Solubility Profile of Levobunolol in Ophthalmic Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Levobunolol, a non-selective beta-blocker widely used in ophthalmic formulations for the management of glaucoma and ocular hypertension. Understanding the solubility of Levobunolol is critical for optimizing drug delivery, enhancing bioavailability, and ensuring the stability and efficacy of ophthalmic preparations.

Quantitative Solubility Data of Levobunolol

Levobunolol is commercially available as its hydrochloride salt, Levobunolol HCl, which exhibits significantly higher aqueous solubility compared to its free base form. This high solubility is a key factor in its formulation as aqueous eye drops.

Table 1: Solubility of Levobunolol Hydrochloride in Various Solvents

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Citation |

| Distilled Water | 25 | > 300 | [1] |

| Absolute Ethanol | 25 | 24 | [1] |

| Methanol | Not Specified | Soluble | [2] |

| DMSO | Not Specified | ≥ 62.5 | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.08 | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.08 |

Levobunolol in Ophthalmic Formulations

Commercial ophthalmic solutions of Levobunolol HCl are typically formulated at concentrations of 0.25% and 0.5%. These formulations contain a variety of excipients to ensure sterility, stability, and optimal drug delivery.

Table 2: Typical Composition of a Commercial Levobunolol HCl Ophthalmic Solution (0.5%)

| Component | Purpose | Typical Concentration | Citation |

| Levobunolol Hydrochloride | Active Pharmaceutical Ingredient | 5 mg/mL (0.5%) | |

| Benzalkonium Chloride | Preservative | 0.004% | |

| Polyvinyl Alcohol | Viscosity Enhancer | 1.4% | |

| Edetate Disodium | Chelating Agent | Varies | |

| Sodium Metabisulfite | Antioxidant | Varies | |

| Dibasic Sodium Phosphate | Buffering Agent | Varies | |

| Monobasic Potassium Phosphate | Buffering Agent | Varies | |

| Sodium Chloride | Tonicity Adjusting Agent | Varies | |

| Hydrochloric Acid / Sodium Hydroxide | pH Adjustment | As needed | |

| Purified Water | Vehicle | q.s. |

The pH of these formulations is typically adjusted to a range of 5.5 to 7.5 to ensure both drug stability and patient comfort upon instillation. The ocular absorption of Levobunolol is known to be pH-dependent.

Experimental Protocols for Solubility Studies

Accurate determination of Levobunolol's solubility in various formulations is crucial for development and quality control. The following are detailed methodologies for key solubility experiments.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Solvent Systems: Prepare a series of desired ophthalmic formulations with varying concentrations of excipients (e.g., polymers, surfactants, cyclodextrins) in a suitable buffer (e.g., phosphate buffer saline, simulated tear fluid).

-

Addition of Excess Drug: Add an excess amount of Levobunolol HCl powder to a known volume of each solvent system in sealed containers (e.g., glass vials).

-

Equilibration: Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved drug particles.

-

Quantification: Dilute the filtered solution as necessary and quantify the concentration of dissolved Levobunolol HCl using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.

Phase Solubility Studies with Cyclodextrins

Phase solubility studies, as described by Higuchi and Connors, are employed to investigate the interaction between a drug and a complexing agent, such as a cyclodextrin, and to determine the stability constant of the resulting complex.

Protocol:

-

Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the desired cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, Sulfobutyl Ether-β-Cyclodextrin).

-

Addition of Excess Drug: Add an excess amount of Levobunolol HCl to each cyclodextrin solution.

-

Equilibration: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-72 hours).

-

Sample Analysis: Filter the suspensions and determine the total concentration of dissolved Levobunolol HCl in each sample using a suitable analytical method.

-

Data Analysis: Plot the total molar concentration of dissolved Levobunolol HCl against the molar concentration of the cyclodextrin. The type of phase solubility diagram (e.g., AL, AP, BS) provides information about the stoichiometry and solubility of the inclusion complex. For a 1:1 complex exhibiting an AL type diagram, the stability constant (Ks) can be calculated from the slope of the linear portion of the graph and the intrinsic solubility of the drug (S0) using the following equation:

Ks = slope / [S0 * (1 - slope)]

Analytical Method: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of Levobunolol HCl in solubility studies.

Protocol:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of Levobunolol HCl of known concentrations in the same solvent system used for the solubility study.

-

Wavelength of Maximum Absorbance (λmax) Determination: Scan a standard solution of Levobunolol HCl across a range of UV wavelengths to determine the λmax.

-

Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Measure the absorbance of the appropriately diluted samples from the solubility experiments at the same λmax.

-

Concentration Determination: Determine the concentration of Levobunolol HCl in the samples by interpolating their absorbance values on the calibration curve.

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for Solubility Determination

References

Levobunolol for Glaucoma: A Technical Guide on its Historical Development and Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the historical development, discovery, and clinical validation of Levobunolol for the treatment of glaucoma and ocular hypertension. We trace its origins from the broader discovery of beta-adrenergic antagonists for intraocular pressure (IOP) reduction to its specific chemical synthesis and pharmacological characterization. The document details the mechanism of action, summarizes pivotal preclinical and clinical trial data, and provides methodologies for key experiments. Through structured data tables and detailed diagrams, this guide serves as a comprehensive resource for professionals in the field of ophthalmic drug development.

Introduction: The Advent of a New Beta-Blocker

Levobunolol is a non-selective beta-adrenergic receptor antagonist used topically to manage ocular hypertension and open-angle glaucoma.[1][2] Its development was a significant step in ophthalmic pharmacology, offering a potent and long-acting alternative to timolol, the first beta-blocker widely adopted for glaucoma treatment.[3][4] Chemically, Levobunolol is the levo-isomer of bunolol, a configuration that is approximately 60 times more potent in its beta-blocking activity than its dextro-isomer counterpart. This guide explores the scientific journey of Levobunolol, from its chemical synthesis to its establishment as a cornerstone in glaucoma therapy.

Historical Context: The Era of Beta-Blockers in Glaucoma

The therapeutic potential of beta-blockers for lowering intraocular pressure (IOP) was first discovered serendipitously in 1967, when oral propranolol administered for systemic hypertension was observed to also reduce IOP in glaucoma patients. However, early topical beta-blockers faced challenges with corneal toxicity and decreased tear production. The landscape changed dramatically with the introduction of timolol in 1978, which proved to be both effective and well-tolerated, establishing beta-blockers as a primary treatment modality for glaucoma. This breakthrough paved the way for the development of new beta-adrenergic antagonists, including Levobunolol, with goals of enhancing efficacy, duration of action, and patient safety.

Discovery and Chemical Synthesis

Levobunolol hydrochloride is the hydrochloride salt of the (S)-enantiomer of 5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one. Its development focused on isolating the more pharmacologically active levo-isomer. Modern synthesis methods have been optimized to improve yield and optical purity.

Experimental Protocol: Chemical Synthesis of Levobunolol Hydrochloride

A contemporary and efficient method for preparing Levobunolol hydrochloride involves a highly regioselective substitution reaction followed by acidification. This approach avoids significant side reactions and enhances both yield and optical purity.

Materials:

-

S-1-tert-butyl-epoxy methylamine

-

5-hydroxy-1-tetralone

-

Appropriate solvent (e.g., an alcohol)

-

Acidifying agent (e.g., a solution of hydrogen chloride in ethanol)

Methodology:

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-hydroxy-1-tetralone in the chosen solvent.

-

Substitution Reaction: Add S-1-tert-butyl-epoxy methylamine to the solution. The mixture is then heated under reflux to facilitate the substitution reaction, forming the intermediate product, S-5-(3′-tert-butylamino-2′-hydroxy)-propoxy-3,4-dihydro-1(2H)tetralone.

-

Monitoring: The reaction progress is monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product may be purified using column chromatography if necessary.

-

Acidification: The purified intermediate is dissolved in a suitable solvent (e.g., ethanol). The solution of hydrogen chloride in ethanol is then added to the mixture to precipitate the hydrochloride salt.

-

Final Product: The resulting precipitate, Levobunolol hydrochloride, is collected by filtration, washed with a cold solvent to remove impurities, and dried under a vacuum. This method has been reported to achieve a yield of 87.3% and an enantiomeric excess (ee) value of over 99%.

References

Molecular Modeling of Levobunolol's Interaction with Beta-Adrenergic Receptors: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Levobunolol is a non-selective beta-adrenergic antagonist utilized in the management of glaucoma and ocular hypertension.[1][2] Its therapeutic effect stems from its interaction with beta-1 (β1) and beta-2 (β2) adrenergic receptors in the ciliary body, leading to a reduction in aqueous humor production.[3] Understanding the molecular intricacies of this drug-receptor interaction is paramount for the rational design of new, more selective therapeutic agents. This technical guide provides an in-depth overview of the computational and experimental methodologies used to model and validate the binding of Levobunolol to β-adrenergic receptors. It outlines detailed protocols for homology modeling, molecular docking, and molecular dynamics simulations, alongside experimental validation techniques such as radioligand binding assays and site-directed mutagenesis.

Introduction to Beta-Adrenergic Receptors and Levobunolol

Beta-adrenergic receptors (β-ARs) are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines epinephrine and norepinephrine.[4] They are classified into three main subtypes: β1, β2, and β3. The β1 and β2 subtypes are the primary targets for beta-blocker drugs. β1-receptors are predominantly found in the heart, kidneys, and fat cells, while β2-receptors are prevalent in the smooth muscle of the bronchioles, vasculature, and in the ciliary body of the eye.

Levobunolol is a potent, non-selective beta-blocker, demonstrating nearly equal binding affinity for both β1 and β2 receptors. This non-selectivity is the basis for its therapeutic action in the eye (β2) and also for its potential systemic side effects, such as bradycardia (β1) and bronchoconstriction (β2). The levo-isomer of bunolol is used clinically as it is significantly more potent in its beta-blocking activity than its dextro counterpart. Molecular modeling provides a powerful computational lens to examine the structural basis of this interaction at an atomic level.

The Beta-Adrenergic Signaling Pathway

Upon binding of an agonist like epinephrine, β-adrenergic receptors undergo a conformational change, activating a coupled heterotrimeric G-protein (specifically Gs). This initiates a downstream signaling cascade, as illustrated below. Levobunolol, as an antagonist, binds to the receptor but does not induce this conformational change, thereby blocking the signaling pathway.

Caption: Beta-adrenergic receptor signaling pathway and the antagonistic action of Levobunolol.

Quantitative Analysis of Levobunolol-Receptor Interaction

The affinity of a ligand for its receptor is a critical quantitative measure. It is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating higher affinity.

Table 1: Experimental Binding Affinities of Levobunolol

| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/System | Reference |

|---|---|---|---|---|---|

| Beta-1 (β1) | Levobunolol | Ki | 0.39 | Rabbit | |

| Beta-2 (β2) | Levobunolol | Ki | 0.36 | Rabbit | |

| Beta-Adrenoceptors | Levobunolol | Kd | 0.80 | Rat Lung (20°C) |

| Beta-Adrenoceptors | Levobunolol | Kd | 2.10 | Rat Lung (37°C) | |

Table 2: Illustrative Molecular Docking Results (Note: The following data are representative examples of typical docking outputs and are not from a specific published study on Levobunolol, as such data was not available in the searched literature.)

| Receptor Model | Ligand | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) | Interaction Type |

|---|---|---|---|---|

| Human β1-AR | Levobunolol | -9.8 | Asp121, Asn329 | Hydrogen Bond, Ionic |

| (Homology Model) | Val122, Phe308 | Hydrophobic | ||

| Human β2-AR | Levobunolol | -10.2 | Asp113, Ser204, Ser207 | Hydrogen Bond, Ionic |

| (Crystal Structure) | | | Val114, Phe290 | Hydrophobic |

Computational Modeling Protocols

A typical computational workflow for investigating drug-receptor interactions involves a multi-step process from receptor structure prediction to simulating the dynamic behavior of the complex.

Caption: A generalized workflow for the molecular modeling of a drug-receptor interaction.

Protocol for Homology Modeling of a Beta-Adrenergic Receptor

When an experimental structure (e.g., from X-ray crystallography) is unavailable, a computational model can be built using a related protein structure as a template.

-

Template Selection:

-

Obtain the amino acid sequence of the target receptor (e.g., human β1-AR) from a database like UniProt.

-

Use a tool like BLAST to search the Protein Data Bank (PDB) for suitable template structures with high sequence identity. For β-receptors, crystal structures of other GPCRs, such as the human β2-AR or turkey β1-AR, are excellent templates.

-

-

Sequence Alignment:

-

Perform a sequence alignment of the target and template sequences using a tool like ClustalW. Manually refine the alignment, especially in the transmembrane helical regions, to ensure conserved motifs are correctly aligned.

-

-

Model Building:

-

Use software like MODELLER or YASARA to generate 3D coordinates for the target protein based on the template's structure and the sequence alignment. The program constructs the model by satisfying spatial restraints derived from the alignment.

-

-

Loop Modeling:

-

Regions with low sequence identity to the template, particularly the extracellular and intracellular loops, are often poorly modeled. These regions can be refined using ab initio loop modeling algorithms available in the modeling software.

-

-

Model Refinement and Validation:

-

Minimize the energy of the generated model using force fields like AMBER or CHARMM to relieve any steric clashes.

-

Validate the stereochemical quality of the final model using tools like PROCHECK (Ramachandran plot analysis) and Verify3D to ensure it has realistic protein geometry.

-

Protocol for Molecular Docking of Levobunolol

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor.

-

Receptor Preparation:

-

Start with a high-quality receptor structure (either experimental or a validated homology model).

-

Using software like AutoDock Tools or UCSF Chimera, remove water molecules, add polar hydrogen atoms, and assign partial charges (e.g., Gasteiger charges) to the receptor atoms.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Levobunolol from a database like PubChem or sketch it using a molecular editor.

-

Perform energy minimization using a suitable force field.

-

Define the rotatable bonds and assign partial charges to the ligand atoms.

-

-

Grid Box Generation:

-

Define the search space for the docking simulation. This is a 3D grid box that encompasses the known or predicted binding site of the receptor. The size of the box should be large enough to allow the ligand to move and rotate freely.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). The program will systematically explore different conformations of the ligand within the grid box.

-

The program scores each pose based on a scoring function that estimates the binding free energy. It generates multiple possible binding modes ranked by their scores.

-

-

Analysis of Results:

-

Analyze the top-ranked poses. The pose with the lowest binding energy is typically considered the most probable.

-

Visualize the ligand-receptor complex to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding.

-

Protocol for Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the Levobunolol-receptor complex over time, accounting for the flexibility of both molecules.

-